1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine
Description
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a 1,2,4-triazol-3-amine moiety. The pyrazolo-pyrimidine scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors . The methyl group at the 1-position of the pyrazole ring enhances metabolic stability, while the triazol-3-amine group contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N8/c1-15-6-5(2-13-15)7(11-3-10-6)16-4-12-8(9)14-16/h2-4H,1H3,(H2,9,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTVSAGFIMOMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3C=NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
A widely adopted route involves the cyclization of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2 ) with formamide under reflux to yield pyrazolo[3,4-d]pyrimidinone (3 ). Subsequent chlorination using phosphorus oxychloride introduces a reactive chlorine at C4, forming 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4 ). For the target compound, the phenyl group at N1 must be replaced with a methyl group. This is achieved via N-methylation using dimethyl sulfate in acetone, a method validated for analogous pyrazolo[3,4-b]pyridine systems.
Key Reaction Conditions
Alternative Routes via Hydrazine Intermediates
In a parallel approach, 5-amino-6-hydrazineylpyrazolo[3,4-d]pyrimidine derivatives undergo cyclization with thiocarbohydrazide in ethanolic sodium ethoxide to form triazolo-fused systems. While this method directly incorporates the triazole ring, regioselectivity challenges arise, necessitating careful optimization of stoichiometry and temperature.
Functionalization with the 1,2,4-Triazol-3-Amine Moiety
Nucleophilic Substitution at C4 of Pyrazolopyrimidine
The chlorine atom in 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a leaving group for SNAr reactions. Reacting this intermediate with 1H-1,2,4-triazol-3-amine in the presence of a base like potassium carbonate in DMF at 80°C facilitates coupling. This method mirrors protocols used for attaching amino acid conjugates to pyrazolopyrimidine scaffolds.
Optimization Insights
One-Pot Synthesis via Tandem Cyclization
An innovative approach involves simultaneous construction of both heterocycles. For example, reacting 4-amino-1-methylpyrazolo[3,4-d]pyrimidine with cyanamide under acidic conditions generates the triazole ring through cyclodehydration. This method, adapted from triazolo[1,5-a]pyrimidine syntheses, reduces step count but requires stringent pH control.
Purification and Characterization
Crystallization Techniques
Final compounds are typically purified via recrystallization from ethanol or ethanol/water mixtures, yielding solids with >95% purity. For hygroscopic intermediates, column chromatography using silica gel and ethyl acetate/hexane gradients is employed.
Spectroscopic Validation
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1H NMR : Key signals include a singlet for the N1-methyl group (δ 3.91 ppm) and aromatic protons of the pyrazolopyrimidine core (δ 8.23 ppm).
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13C NMR : The carbonyl carbon of intermediates appears at δ 161.09 ppm, while the triazole C3-amine resonates at δ 150–155 ppm.
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HRMS : Molecular ion peaks confirm the target mass (e.g., [M+H]+ at m/z 285.1095 for C9H9N9).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anti-cancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Similarity scores based on Tanimoto coefficients from structural databases .
Physicochemical Properties
- Solubility : The target compound’s logP (~2.1) suggests moderate lipophilicity, whereas oxadiazole-containing derivatives (e.g., CAS 2034537-24-9) exhibit improved aqueous solubility (logS > -4.0) .
- Metabolic stability : The 1-methyl group on the pyrazole ring reduces oxidative metabolism compared to unmethylated analogues .
Biological Activity
The compound 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine is a significant member of the pyrazolo and triazole family of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
The molecular formula of the compound is with a molecular weight of 215.21 g/mol . Its structural characteristics include a pyrazolo[3,4-d]pyrimidine core linked to a triazole ring, which is crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H9N7 |
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine |
| Appearance | Powder |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines.
Case Study: Anticancer Screening
In a systematic evaluation of synthesized compounds based on the pyrazolo[3,4-d]pyrimidine structure, several derivatives were tested for their in vitro anti-proliferative activity against human breast cancer cell lines (MDA-MB-231). The study utilized the MTT assay to assess cell viability at varying concentrations over 72 hours. The results indicated that while some derivatives exhibited significant growth inhibition, others did not demonstrate notable activity compared to established anticancer agents like YM155 and menadione .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | MDA-MB-231 | 8.21 | High |
| Compound B | HCT-116 | 19.56 | Moderate |
| Control | - | - | Positive Control |
Antimicrobial Activity
The antimicrobial properties of compounds in this class have also been explored. Research indicates that pyrazolo and triazole derivatives can exhibit significant antibacterial and antifungal activities.
Antibacterial Testing
In a study assessing the antibacterial efficacy of various derivatives against Gram-positive and Gram-negative bacteria, compounds with similar structural motifs demonstrated notable zones of inhibition. The results were measured using standard methods such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15 | 32 |
| Compound D | Escherichia coli | 10 | 64 |
Enzyme Inhibition Potential
The compound's potential as an enzyme inhibitor has been investigated due to its structural similarity to ATP-binding sites in various kinases. Specifically, derivatives have been designed to target the epidermal growth factor receptor (EGFR), showing promising inhibitory effects.
EGFR Inhibition Study
In vitro assays revealed that certain derivatives exhibited potent inhibition against both wild-type and mutant forms of EGFR. For example, one derivative showed an IC50 value of 0.016 µM , indicating strong potential as an anticancer agent targeting EGFR pathways .
Q & A
Q. Critical Factors :
- Temperature control (e.g., reflux at 80–100°C) minimizes side reactions.
- Solvent choice (e.g., dichloromethane for urea/thiourea derivatives) affects reaction kinetics .
- Catalysts like trifluoroacetic acid (TFA) improve cyclization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
